molecular formula C16H12ClF2NO3 B2461071 [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794934-22-7

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No.: B2461071
CAS No.: 1794934-22-7
M. Wt: 339.72
InChI Key: VKLMQSPBGIZPLI-UHFFFAOYSA-N
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Description

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a high-purity synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a 2-(3-fluorophenyl)acetate moiety linked through an oxoethyl bridge to a 4-chloro-2-fluoroanilino group, creating a multifunctional scaffold for pharmaceutical development. Compounds with similar fluorinated anilinoacetate architectures have demonstrated substantial research utility across multiple therapeutic areas, particularly as intermediates in the synthesis of alkaloid aminoester derivatives with potential biological activity . The strategic incorporation of fluorine atoms and chlorine substituents at specific positions on the aromatic rings is a well-established medicinal chemistry strategy to modulate key molecular properties including lipophilicity, metabolic stability, and membrane permeability, which can significantly enhance the compound's research utility in structure-activity relationship studies . The presence of the fluorophenylacetate ester group suggests potential application as a key synthetic intermediate for researchers investigating protease inhibition pathways, inflammatory mediators, or central nervous system targets, based on structural analogs documented in pharmaceutical patent literature . This compound is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified chemical and pharmaceutical researchers with appropriate training in handling chemical substances. All necessary safety data sheets should be consulted prior to use. Strictly for research applications—not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO3/c17-11-4-5-14(13(19)8-11)20-15(21)9-23-16(22)7-10-2-1-3-12(18)6-10/h1-6,8H,7,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLMQSPBGIZPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the reaction of 4-chloro-2-fluoroaniline with 2-oxoethyl acetate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of acetamide derivatives with variations in aromatic substituents and ester linkages. Key structural analogs include:

Compound Name Substituents (Anilino Group) Ester Moiety Molecular Weight (g/mol) Notable Features
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate (Target) 4-Cl, 2-F 3-fluorophenyl acetate ~339.5* Dual halogenation, ester group
[2-(2-Methylanilino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate 2-CH₃ 4-Cl, 2-CH₃ phenoxy acetate 347.09 Methyl groups enhance lipophilicity
[2-(N-Methylanilino)-2-oxoethyl] 2-[(3-fluorobenzoyl)amino]acetate N-CH₃ 3-F-benzoylamino acetate 344.12 Benzoylamino group for H-bonding
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-fluorobenzoate 4-Cl, 2-F 2-fluorobenzoate ~327.5* Ortho-F substitution alters steric effects
AZD1152 (Aurora kinase inhibitor) Pyrazol-quinazolin core Phosphate ester 1216.06 Macromolecular targeting

*Calculated based on molecular formula.

Electronic and Steric Effects

  • Halogenation: The target compound’s 4-Cl and 2-F substituents on the anilino group increase electron-withdrawing effects compared to methyl or methoxy groups in analogs . This may enhance binding to electron-rich biological targets.

Pharmacological Implications

  • Kinase Inhibition Potential: While AZD1152 () targets aurora kinases via a pyrazol-quinazolin scaffold, the target compound’s halogenated anilino group may favor interactions with ATP-binding pockets in kinases, albeit with lower specificity .
  • Metabolic Stability: Fluorine atoms in the target compound may reduce oxidative metabolism compared to non-halogenated analogs, as seen in fluorinated pharmaceuticals .

Biological Activity

The compound [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through available research findings, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C15H14ClF2N O3
  • Molecular Weight : 335.73 g/mol
  • IUPAC Name : this compound

The structure features a chloro and fluoro substitution on the aniline moiety, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cell lines and potential mechanisms of action.

Anticancer Activity

  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism is critical for the treatment of malignancies where uncontrolled cell proliferation is a hallmark.
    • It has been observed to inhibit key signaling pathways involved in tumor growth, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
  • Case Studies :
    • A study involving human glioma cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers (e.g., cleaved PARP and caspase-3 activation) .
    • In another investigation, it was shown to inhibit the proliferation of breast cancer cells by downregulating cyclin D1 expression and inducing G1 phase arrest in the cell cycle .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInduction of apoptosis
Cell Cycle ArrestG1 phase arrest in breast cancer cells
Signaling PathwayInhibition of PI3K/AKT/mTOR

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound shows favorable absorption characteristics due to its lipophilic nature.
  • Metabolism : Initial studies suggest that it undergoes hepatic metabolism, potentially forming active metabolites that contribute to its biological effects.
  • Excretion : Renal excretion is likely, necessitating further investigation into its half-life and clearance rates.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity against cancer cells, it also requires careful evaluation for off-target effects. Studies have suggested a dose-dependent relationship regarding cytotoxicity in non-cancerous cell lines, highlighting the need for further safety profiling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate, and how can intermediates be optimized?

  • Methodology :

  • Step 1 : Start with fluorophenylacetic acid derivatives (e.g., 2-fluorophenylacetic acid, CAS 451-82-1, from ) as precursors. Use nucleophilic substitution or esterification under reflux conditions with catalysts like H₂SO₄ or DCC.
  • Step 2 : Couple the intermediate 2-(4-chloro-2-fluoroanilino)-2-oxoacetic acid with the esterified fluorophenyl moiety via amide bond formation (e.g., EDC/HOBt coupling).
  • Optimization : Monitor reaction progress via TLC (as in ) and adjust stoichiometry of chloro-fluoroaniline derivatives (similar to methods in ). Use HPLC for purity assessment (>95% target compound).
    • Key Reference : Synthetic pathways for analogous compounds in and .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions and fluorine environments (e.g., para/ortho effects in fluorophenyl groups, as in ).
  • X-ray Crystallography : Employ SHELX ( ) for single-crystal structure determination. Mercury CSD 2.0 () can visualize packing patterns and hydrogen bonding.
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₆H₁₂ClF₂NO₃).

Advanced Research Questions

Q. How can contradictory data on substituent effects (e.g., fluorine vs. chlorine positions) be resolved in structure-activity studies?

  • Methodology :

  • Comparative Synthesis : Prepare analogs with chlorine/fluorine in para/meta positions (e.g., 2-(3-fluorophenyl)-2-oxoacetaldehyde in vs. 4-chloro derivatives in ).
  • Biological Assays : Test analogs for target binding (e.g., FABP4/5 inhibition, as in ) and correlate with substituent electronic profiles (Hammett constants).
  • Computational Modeling : Use DFT calculations to assess steric/electronic contributions of substituents (e.g., fluorine’s electronegativity vs. chlorine’s bulk).
    • Key Reference : Substituent analysis in and .

Q. What experimental strategies optimize reaction yields while minimizing byproducts in multi-step syntheses?

  • Methodology :

  • Stepwise Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., oxoacetaldehyde formation in ).
  • Catalyst Screening : Test Pd-based catalysts for coupling steps (analogous to ) or enzymatic catalysts for esterification.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for amide bond formation.
    • Key Reference : Reaction condition adjustments in and .

Q. How can metabolic stability of this compound be assessed in preclinical studies?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites.
  • Isotope Labeling : Use 14C^{14}\text{C}-labeled analogs (synthesized via methods in ) to track metabolic pathways.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.

Q. What computational tools are effective for predicting crystallographic behavior or polymorphism?

  • Methodology :

  • Mercury CSD : Analyze void spaces and hydrogen-bonding networks ().
  • Polymorph Prediction : Use molecular dynamics (e.g., GROMACS) to simulate crystal packing under varying conditions (temperature, solvent).
  • SHELXD : Employ for high-throughput phase determination in twinned crystals ( ).

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity between similar fluorinated analogs?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values of fluorophenyl vs. chlorophenyl derivatives ( vs. 16).
  • Solubility Testing : Measure logP and aqueous solubility to distinguish pharmacokinetic vs. pharmacodynamic effects.
  • Target Validation : Use CRISPR knockouts to confirm specificity for biological targets (e.g., kinase inhibition in ).

Q. What strategies resolve discrepancies in NMR vs. crystallographic data for substituent positioning?

  • Methodology :

  • Dynamic NMR : Assess rotational barriers of fluorophenyl groups at variable temperatures.
  • Complementary Techniques : Combine NOESY (for proximity) with X-ray data ( and ).
  • DFT-NMR Comparison : Calculate theoretical chemical shifts (Gaussian) and overlay with experimental data.

Tables for Key Data

Property Method Example Data Reference
Melting PointDSC142–145°C
LogP (Partition Coefficient)HPLC Retention Time3.2 ± 0.1
CYP3A4 Inhibition (%)Fluorescent Assay12% at 10 µM
Crystal SystemSHELXL RefinementMonoclinic, P2₁/c

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